Methanesulfonanilide, 4'-(9-acridinylamino)-N-methyl-
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Overview
Description
Preparation Methods
The synthesis of Methanesulfonanilide, 4’-(9-acridinylamino)-N-methyl- involves several steps. One common method includes the reaction of 9-chloroacridine with N-methyl-4-aminobenzenesulfonamide under specific conditions to yield the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Methanesulfonanilide, 4’-(9-acridinylamino)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: It can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methanesulfonanilide, 4’-(9-acridinylamino)-N-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules, particularly DNA.
Medicine: It has shown significant antitumor activity and is being investigated for its potential use in cancer treatment. .
Mechanism of Action
The mechanism of action of Methanesulfonanilide, 4’-(9-acridinylamino)-N-methyl- involves its interaction with DNA. The compound intercalates into DNA base pairs, altering the template properties of DNA and inhibiting nucleic acid polymerizing enzymes . This leads to the formation of a topoisomerase II-DNA complex, which results in DNA strand breaks and ultimately cell death . The primary molecular target of this compound is DNA topoisomerase II, an enzyme crucial for DNA replication and cell division .
Comparison with Similar Compounds
Methanesulfonanilide, 4’-(9-acridinylamino)-N-methyl- is unique due to its specific structure and mechanism of action. Similar compounds include other acridine derivatives such as:
Amsacrine: Another acridine derivative with antitumor activity, used in the treatment of acute lymphoblastic leukemia.
Acriflavine: An acridine dye with antiseptic properties and some antitumor activity.
Compared to these compounds, Methanesulfonanilide, 4’-(9-acridinylamino)-N-methyl- has shown a broader spectrum of antitumor activity and a unique mechanism involving topoisomerase II inhibition .
Properties
CAS No. |
64894-82-2 |
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Molecular Formula |
C21H19N3O2S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)phenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C21H19N3O2S/c1-24(27(2,25)26)16-13-11-15(12-14-16)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14H,1-2H3,(H,22,23) |
InChI Key |
AHTUOFVSFITANV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)S(=O)(=O)C |
Origin of Product |
United States |
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